molecular formula C22H26N2O4 B2553349 4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921842-30-0

4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No. B2553349
CAS RN: 921842-30-0
M. Wt: 382.46
InChI Key: AOLWVIIGUYOANK-UHFFFAOYSA-N
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Description

4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Synthesis of Benzimidazole-Tethered Oxazepine Hybrids : A study by Almansour et al. (2016) describes the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, highlighting the potential of such compounds in nonlinear optical (NLO) applications due to their promising hyperpolarizability properties. This suggests that derivatives, including those similar to the specified compound, could have applications in materials science, particularly in the development of optical materials with tailored properties (Almansour et al., 2016).

  • Antibacterial and Anticancer Agents : Novel heterocycles derived from visnaginone and khellinone, as discussed by Abu‐Hashem et al. (2020), were found to possess significant anti-inflammatory, analgesic, and COX-2 inhibitory activities. This indicates that similar structural compounds could be explored for their potential as new therapeutic agents with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

  • Optical and Electronic Material Applications : Research on aromatic polyamides with pendent acetoxybenzamide groups by Sava et al. (2003) outlines the synthesis and characterization of polymers that exhibit good thermal stability and solubility, alongside potential for blue fluorescence. This highlights a broader interest in utilizing structurally complex heterocycles for the development of advanced materials with specific optical and electronic functionalities (Sava et al., 2003).

  • Chemical Synthesis and Drug Development : The practical synthesis of orally active CCR5 antagonists by Ikemoto et al. (2005) emphasizes the complex synthetic routes involved in the development of pharmacologically active compounds. This underscores the importance of heterocyclic chemistry in the design and synthesis of new drugs, suggesting that compounds like the one could be valuable intermediates or targets in drug discovery and development processes (Ikemoto et al., 2005).

properties

IUPAC Name

4-butoxy-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-4-5-12-27-17-9-6-15(7-10-17)20(25)23-16-8-11-19-18(13-16)24-21(26)22(2,3)14-28-19/h6-11,13H,4-5,12,14H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLWVIIGUYOANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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